REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[CH:7][C:6]=1[NH:12]C(=O)OC(C)(C)C)#[C:2][CH2:3][CH3:4].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH2:3]([C:2]1[NH:12][C:6]2=[CH:7][N:8]=[C:9]([Cl:11])[CH:10]=[C:5]2[CH:1]=1)[CH3:4] |f:1.2|
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Name
|
|
Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
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C(#CCC)C1=C(C=NC(=C1)Cl)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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6.65 g
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Type
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reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 24 hours
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=2C(=CN=C(C2)Cl)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |